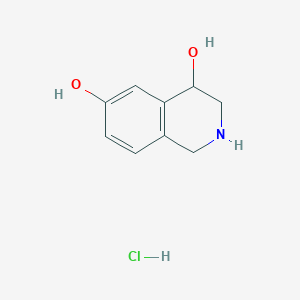

1,2,3,4-tetrahidroisoquinolina-4,6-diol; clorhidrato

Descripción general

Descripción

1,2,3,4-Tetrahydro-4,6-isoquinolinediol Hydrochloride is a chemical compound with the molecular formula C9H11NO2·HCl and a molecular weight of 201.65 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Aplicaciones Científicas De Investigación

1,2,3,4-Tetrahydro-4,6-isoquinolinediol Hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

Industry: It can be used in the development of pharmaceuticals and other chemical products.

Mecanismo De Acción

Target of Action

1,2,3,4-Tetrahydroisoquinoline-4,6-diol;hydrochloride, also known as 1,2,3,4-Tetrahydro-4,6-isoquinolinediol Hydrochloride, is a member of the isoquinoline alkaloids, a large group of natural products . These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders

Mode of Action

It is known that isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines (thiq), exert their biological activities through interactions with their targets

Biochemical Pathways

It is known that thiq based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting that they may affect multiple biochemical pathways.

Result of Action

It is known that thiq based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting that they may have multiple molecular and cellular effects.

Análisis Bioquímico

Biochemical Properties

It is known that THIQ based compounds interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that THIQ based compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that THIQ based compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-4,6-isoquinolinediol Hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

1,2,3,4-Tetrahydro-4,6-isoquinolinediol Hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinoline derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The hydroxyl groups in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated isoquinoline derivatives.

Comparación Con Compuestos Similares

Similar Compounds

1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methylisoquinoline Hydrochloride: This compound has a similar structure but includes a methyl group at the 2-position.

Phenylephrine Hydrochloride: Another isoquinoline derivative with different functional groups and pharmacological properties.

Uniqueness

1,2,3,4-Tetrahydro-4,6-isoquinolinediol Hydrochloride is unique due to its specific hydroxylation pattern and its potential applications in medicinal chemistry. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.

Actividad Biológica

1,2,3,4-Tetrahydro-4,6-isoquinolinediol Hydrochloride (THIQ) is a compound belonging to the isoquinoline alkaloids, a diverse group of natural products known for their varied biological activities. This article explores the biological activity of THIQ, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Target Interactions

THIQ interacts with various biological targets, including enzymes and receptors involved in neurotransmitter signaling pathways. Its structure allows it to modulate these interactions effectively, influencing cellular processes such as gene expression and metabolic pathways.

Biochemical Pathways

Research indicates that THIQ compounds can affect multiple biochemical pathways. They are known to exert neuroprotective effects and may influence oxidative stress responses due to their hydroxylation pattern. The interactions with specific proteins and enzymes suggest potential roles in treating neurodegenerative disorders and other medical conditions.

Neuroprotective Effects

Studies have shown that THIQ exhibits neuroprotective properties by modulating neurotransmitter systems. It may enhance the survival of neuronal cells under stress conditions, potentially offering therapeutic benefits for diseases such as Parkinson's and Alzheimer's.

Antioxidant Properties

The presence of multiple hydroxyl groups in THIQ contributes to its antioxidant capabilities. This property allows it to scavenge free radicals, thereby protecting cells from oxidative damage.

Enzyme Interaction

THIQ has been identified as an enzyme inhibitor in various studies. Its ability to bind selectively to specific enzymes indicates potential applications in drug development for conditions where enzyme dysregulation is a factor.

Case Studies

-

Neuroprotection in Animal Models

A study investigated the effects of THIQ on neuronal survival in rat models subjected to neurotoxic agents. Results indicated that THIQ treatment significantly reduced neuronal death compared to control groups, suggesting its potential as a neuroprotective agent. -

Oxidative Stress Mitigation

In vitro experiments demonstrated that THIQ could reduce oxidative stress markers in cultured neuronal cells exposed to hydrogen peroxide. This finding supports its role as an antioxidant and highlights its therapeutic potential.

Comparison with Similar Compounds

Scientific Research Applications

-

Medicinal Chemistry

THIQ serves as a building block for synthesizing more complex organic molecules. Its unique structure is leveraged in designing new pharmaceuticals targeting neurological conditions. -

Biological Research

Ongoing studies focus on elucidating the precise molecular mechanisms through which THIQ exerts its biological effects. These investigations are crucial for understanding its full therapeutic potential. -

Pharmaceutical Development

Given its diverse biological activities, THIQ is being explored for developing drugs aimed at treating neurodegenerative diseases and other disorders related to oxidative stress and enzyme dysregulation.

Propiedades

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c11-7-2-1-6-4-10-5-9(12)8(6)3-7;/h1-3,9-12H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGOKNDQTQOHDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(CN1)C=CC(=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70501610 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-4,6-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72511-88-7 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-4,6-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.